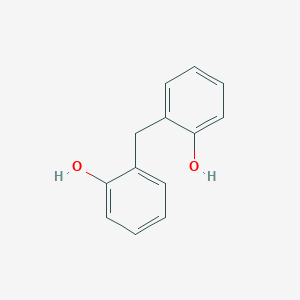
2,2'-Methylenediphenol
Cat. No. B073669
Key on ui cas rn:
1333-16-0
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03980679
Procedure details


As monohydric or polyhydric phenols it is possible to use: Phenol, o-, m- and p-cresol, 1,2,4-, 1,2,6-, 1,2,3-, 1,2,5-, 1,3,4- and 1,3,5-xylenol, p-tertiary butylphenol, o-, m- and p-phenylphenol, the isomeric amylphenols, octylphenols and nonylphenols, pyrocatechol, resorcinol, hydroquinone, 1,4-dihydroxynaphthalene and other dihydroxynaphthalenes, 4,4'-dihydroxydiphenyl, 2,2'-dihydroxydiphenyl and other isomeric dihydroxydiphenyls, 2,2'-, 2,4'- and 4,4'-dihydroxy-diphenylmethane individually or as mixtures (also referred to as bisphenol F), 4,4'-dihydroxydibenzyl, and substituted dihydroxydiphenylmethanes such as are produced by acid condensation of phenols with aldehydes or ketones, especially 4,4'-dihydroxy-diphenyl-2,2-propane, so-called diphenylpropane or bisphenol A, which can be prepared from phenol and acetone, and also dihydroxydiphenylcyclohexane. As further examples there may be mentioned: 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane, 4,4'-dihydroxy-3,3',5,5'-tetramethyldiphenyl-2,2-propane, 4,4'-dihydroxy-3,3' ,5,5'-tetra-p-tert.-butyldiphenyl-methane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyldiphenylmethane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3',5,5'-tetraamyl-diphenylcyclohexane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyldiphenyl-cyclohexane and 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-cyclohexane.
[Compound]
Name
octylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
nonylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





[Compound]
Name
dihydroxynaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
2,4'- and 4,4'-dihydroxy-diphenylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


[Compound]
Name
substituted dihydroxydiphenylmethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
m- and p-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
1,3,4- and 1,3,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen


[Compound]
Name
m- and p-phenylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

[Compound]
Name
amylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17


Identifiers


|
REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9].[C:19]1([C:21](=[CH:23]C=[CH:25][CH:26]=1)O)[OH:20].C1(C=CC=C(O)C=1)O.C1(C=CC(O)=CC=1)O.OC1C2C(=CC=CC=2)C(O)=CC=1.C1C=C(CC2C(O)=CC=CC=2)C(O)=CC=1>>[C:1]1([C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([CH3:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:18][C:15]1[CH:14]=[CH:13][C:12]([C:8]([C:11]2[CH:23]=[CH:21][C:19]([OH:20])=[CH:26][CH:25]=2)([CH3:9])[CH3:10])=[CH:17][CH:16]=1
|
Inputs


Step One
[Compound]
|
Name
|
octylphenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
nonylphenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C2=CC=CC=C12)O
|
Step Seven
[Compound]
|
Name
|
dihydroxynaphthalenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
2,4'- and 4,4'-dihydroxy-diphenylmethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
|
Step Ten
[Compound]
|
Name
|
substituted dihydroxydiphenylmethanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
phenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Thirteen
[Compound]
|
Name
|
m- and p-cresol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
[Compound]
|
Name
|
1,3,4- and 1,3,5-xylenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Step 16
[Compound]
|
Name
|
m- and p-phenylphenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step 17
[Compound]
|
Name
|
amylphenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
